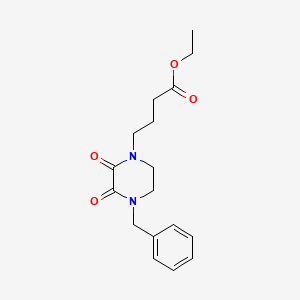

Ethyl 4-(4-benzyl-2,3-dioxopiperazin-1-yl)butanoate

描述

Ethyl 4-(4-benzyl-2,3-dioxopiperazin-1-yl)butanoate is a synthetic compound featuring a 2,3-dioxopiperazine core substituted with a benzyl group at the 4-position and an ethyl butanoate chain at the 1-position. The ethyl butanoate ester contributes to solubility and metabolic stability.

属性

IUPAC Name |

ethyl 4-(4-benzyl-2,3-dioxopiperazin-1-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-2-23-15(20)9-6-10-18-11-12-19(17(22)16(18)21)13-14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFHCHQTGFQREQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1CCN(C(=O)C1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-benzyl-2,3-dioxopiperazin-1-yl)butanoate typically involves the reaction of 4-benzylpiperazine-2,3-dione with ethyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom of the ethyl 4-bromobutanoate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.

化学反应分析

Types of Reactions

Ethyl 4-(4-benzyl-2,3-dioxopiperazin-1-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted products where the ethyl ester group is replaced by other functional groups.

科学研究应用

Ethyl 4-(4-benzyl-2,3-dioxopiperazin-1-yl)butanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.

作用机制

The mechanism of action of Ethyl 4-(4-benzyl-2,3-dioxopiperazin-1-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Core Structural Differences

| Compound Name | Core Structure | Key Substituents | Linker Group |

|---|---|---|---|

| This compound | 2,3-Dioxopiperazine | 4-Benzyl, ethyl butanoate | Butanoate chain |

| I-6230 | Ethyl benzoate | 4-(Pyridazin-3-yl)phenethylamino | Phenethylamino |

| I-6232 | Ethyl benzoate | 4-(6-Methylpyridazin-3-yl)phenethylamino | Phenethylamino |

| I-6273 | Ethyl benzoate | 4-(Methylisoxazol-5-yl)phenethylamino | Phenethylamino |

| I-6373 | Ethyl benzoate | 4-(3-Methylisoxazol-5-yl)phenethylthio | Phenethylthio |

| I-6473 | Ethyl benzoate | 4-(3-Methylisoxazol-5-yl)phenethoxy | Phenethoxy |

Key Observations

Backbone Variability: The target compound utilizes a butanoate chain instead of a benzoate backbone, likely increasing conformational flexibility and altering steric interactions compared to the rigid benzoate analogues . The 2,3-dioxopiperazine core distinguishes it from analogues featuring pyridazine or isoxazole heterocycles, which may confer distinct electronic properties (e.g., basicity, hydrogen-bond acceptor capacity).

Substituent Impact: Benzyl vs. Linker Groups: Phenethylamino (I-6230–I-6273) and phenethylthio (I-6373) linkers may influence target binding kinetics. Sulfur-containing linkers (I-6373) could enhance metabolic stability compared to oxygen or nitrogen linkers .

Biological Implications: The dioxopiperazine core may interact with enzymes or receptors requiring planar, electron-deficient regions, whereas pyridazine/isoxazole rings in analogues might engage in π-π stacking or coordinate metal ions. Phenethoxy vs.

Hypothesized Pharmacological and Physicochemical Properties

Physicochemical Comparison

| Property | This compound | I-6230 | I-6232 | I-6273 |

|---|---|---|---|---|

| Molecular Weight | ~362 g/mol | ~379 g/mol | ~393 g/mol | ~378 g/mol |

| Predicted logP | 3.5 | 2.8 | 3.1 | 2.9 |

| Hydrogen Bond Acceptors | 6 | 7 | 7 | 7 |

生物活性

Ethyl 4-(4-benzyl-2,3-dioxopiperazin-1-yl)butanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

This compound has the molecular formula . It is synthesized through a nucleophilic substitution reaction involving 4-benzylpiperazine-2,3-dione and ethyl 4-bromobutanoate, typically in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction is facilitated by a base such as potassium carbonate, leading to the formation of the desired product with high yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in assays involving HeLa and HL-60 cell lines, this compound displayed significant cytotoxicity with IC50 values indicating potent activity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may modulate enzyme activity or receptor binding, thereby influencing various signaling pathways involved in cell proliferation and survival. Further research is necessary to elucidate the precise molecular mechanisms underpinning its effects.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Piperazine | C4H10N2 | Antihistamine, anxiolytic |

| Benzylpiperazine | C11H14N2 | Stimulant effects; potential psychoactive properties |

| Ethyl 4-(4-phenyl-2,3-dioxopiperazin-1-yl)butanoate | Similar structure with phenyl group | Anticancer properties; less studied |

Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of various piperazine derivatives, this compound was found to inhibit growth in multiple Gram-positive and Gram-negative bacteria. The study highlighted its potential as an alternative treatment option for antibiotic-resistant infections.

Study 2: Cancer Cell Apoptosis

A recent study focused on the apoptotic effects of this compound in cancer cell lines. Results showed that treatment led to significant increases in caspase activity and DNA fragmentation in HeLa cells, indicating a clear mechanism for its anticancer effects .

常见问题

Q. What are the key synthetic routes for Ethyl 4-(4-benzyl-2,3-dioxopiperazin-1-yl)butanoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the 2,3-dioxopiperazine core. A common approach is the condensation of benzylamine derivatives with diketone precursors under acidic or basic conditions. The butanoate ester group is introduced via nucleophilic substitution or esterification. For optimization:

- Use catalysts like Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .

- Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to improve yield and selectivity .

- Purify intermediates via column chromatography to minimize side products .

Q. How can the structural integrity of this compound be validated during synthesis?

Employ a combination of analytical techniques:

- X-ray crystallography (using SHELX software for refinement) to resolve the dioxopiperazine ring geometry and substituent positions .

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm ester linkages and benzyl group integration .

- Mass spectrometry (HRMS) for molecular weight verification and impurity detection .

Q. What are the common chemical reactions involving the dioxopiperazine and ester moieties?

- Dioxopiperazine ring : Participates in nucleophilic substitutions at the nitrogen sites, enabling functionalization with alkyl/aryl groups .

- Ester group : Hydrolyzes under acidic/basic conditions to form carboxylic acids; reacts with amines (e.g., via aminolysis) to yield amides .

- Benzyl group : Undergoes hydrogenolysis (Pd/C, H₂) for deprotection or further derivatization .

Advanced Research Questions

Q. How can researchers address low yields in the final esterification step of this compound?

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

- Microwave-assisted synthesis to accelerate reaction kinetics and improve ester bond formation .

- Protecting group strategies (e.g., tert-butyloxycarbonyl for amines) to shield reactive sites during synthesis .

- Solvent screening (e.g., switching from polar aprotic to non-polar solvents) to reduce hydrolysis .

Q. What experimental design considerations are critical for assessing this compound’s bioactivity?

- Target selection : Prioritize receptors/enzymes with known affinity for piperazine derivatives (e.g., serotonin or dopamine receptors) .

- Dose-response assays : Use in vitro models (cell lines) to evaluate cytotoxicity and IC₅₀ values, noting potential off-target effects due to the benzyl group’s lipophilicity .

- Metabolic stability : Assess esterase-mediated hydrolysis in plasma to predict in vivo half-life .

Q. How can contradictory data in biological activity studies be resolved?

Contradictions may arise from stereochemical variations or impurities. Solutions include:

- Chiral HPLC to isolate enantiomers and test individual bioactivity .

- Purity profiling via LC-MS to rule out degradation products (e.g., hydrolyzed carboxylic acids) .

- Computational docking (AutoDock Vina) to model interactions and identify active conformers .

Q. What computational tools are recommended for predicting this compound’s pharmacokinetics?

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and CYP450 interactions .

- Molecular dynamics simulations (GROMACS) : Model membrane penetration and stability of the dioxopiperazine ring in biological environments .

Methodological Challenges and Innovations

Q. What advanced techniques are used to study the compound’s interaction with biomacromolecules?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to proteins (e.g., kinases) in real-time .

- Cryo-EM : Resolve structural changes in target enzymes upon compound binding .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. How can researchers improve the compound’s metabolic stability for therapeutic applications?

- Structural modifications : Replace the ethyl ester with a methyl or cyclopropyl ester to reduce hydrolysis rates .

- Prodrug strategies : Introduce a phosphate ester group for enhanced aqueous solubility and controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。